molecular formula C12H18O2 B1595715 1,2-Dipropoxybenzene CAS No. 6280-98-4

1,2-Dipropoxybenzene

Cat. No. B1595715
CAS RN: 6280-98-4
M. Wt: 194.27 g/mol
InChI Key: XUIKECLBCZBUCM-UHFFFAOYSA-N
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Description

1,2-Dipropoxybenzene is a chemical compound with the CAS Number: 6280-98-4 . It has a molecular weight of 194.27 and its IUPAC name is 1,2-dipropoxybenzene . The compound is typically stored at room temperature and has a purity of 95%. It is a liquid in its physical form .

Scientific Research Applications

  • Electro-Oxidative Polymerization : 1,2-Dipropoxybenzene has been studied for its electro-oxidative polymerization properties. This process involves the electrophilic reaction of the cation radical of the benzene, proceeding through stepwise or chain propagation according to the supplied potential. This research has implications in the field of polymer chemistry and materials science (Yamamoto et al., 1988).

  • Synthesis and Gas Permeability : Studies on the synthesis and gas permeability of polymers derived from dipropynylbenzene, which includes 1,2-Dipropoxybenzene, have been conducted. These polymers demonstrated solubility in common organic solvents and showed significant potential in applications related to gas permeability, indicating their utility in materials science and engineering (Sakaguchi et al., 2011).

  • Conformational Equilibrium Studies : Research on the conformational equilibrium of 1,2-dimethoxybenzene, a related compound, provides insights into the molecular behavior of 1,2-Dipropoxybenzene. These studies are important in understanding the molecular interactions and properties that could impact its applications in chemical synthesis and material science (Dutkiewicz, 1994).

  • Crystallographic Studies : The crystal structures of related compounds, such as 1-ethynyl-2-nitro-4,5-dipropoxybenzene, have been explored to understand the impact of subtle changes in molecular structure on the crystal structures of these compounds. This research is valuable for the development of new materials and the study of molecular interactions (Oburn & Bosch, 2017).

  • Catalytic and Synthetic Applications : The catalytic and synthetic applications of compounds structurally similar to 1,2-Dipropoxybenzene have been explored, such as in the study of 1,2-dicyanobenzenes using nickel(0) catalysts. This research contributes to the field of synthetic chemistry and catalysis (Crisóstomo et al., 2007).

Safety And Hazards

The safety information for 1,2-Dipropoxybenzene includes several hazard statements such as H302, H312, H315, H319, H332, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . This indicates that the compound may pose certain health and environmental risks.

properties

IUPAC Name

1,2-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIKECLBCZBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978473
Record name 1,2-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipropoxybenzene

CAS RN

6280-98-4
Record name 6280-98-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dipropoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dipropoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Oburn, E Bosch - Acta Crystallographica Section C: Structural …, 2017 - scripts.iucr.org
The synthesis, 1H and 13C NMR spectra, and X-ray structures are described for three dialkoxy ethynylnitrobenzenes that differ only in the length of the alkoxy chain, namely 1-ethynyl-2-…
Number of citations: 2 scripts.iucr.org
P Ebrahimi, J Spooner, N Weinberg, E Plettner - Chemosphere, 2013 - Elsevier
Some dialkoxybenzenes are promising new insect control agents. These compounds mimic naturally occurring odorants that modulate insect behavior. Before applying these …
Number of citations: 13 www.sciencedirect.com
KY Cheung, S Gui, C Deng, H Liang, Z Xia, Z Liu, L Chi… - Chem, 2019 - cell.com
Carbon nanobelts that consist of a loop of fully fused benzene rings are long-standing and challenging targets of organic synthesis and are key steps toward the ultimate synthesis of …
Number of citations: 156 www.cell.com
Y Akhtar, MB Isman, PM Paduraru… - Journal of agricultural …, 2007 - ACS Publications
The antifeedant, oviposition deterrent, and toxic effects of dialkoxybenzene minilibraries and of disubstituted cyclopentene minilibraries (ie, consisting of four to five compounds) along …
Number of citations: 36 pubs.acs.org
P Ebrahimi Jozdani - 2012 - summit.sfu.ca
Plant protection is an important part of modern agriculture, in which high-yielding crop varieties are at risk of diseases and insect pest attacks. Dialkoxybenzenes are promising new …
Number of citations: 2 summit.sfu.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The invention provides in part dialkoxybenzene and eugenol compounds for controlling infestation by a Lymantria dispar, and methods thereof. The compounds include a compound of …
Number of citations: 0 www.patentsencyclopedia.com
RS Jordan - 2017 - search.proquest.com
Chapter 1 describes the development and spectroscopic investigation of a novel synthetic route to N= 8 armchair graphene nanoribbons from polydiacetylene polymers. Four distinct …
Number of citations: 3 search.proquest.com

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